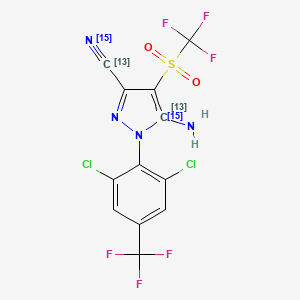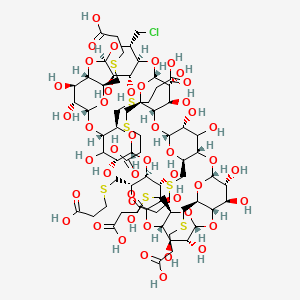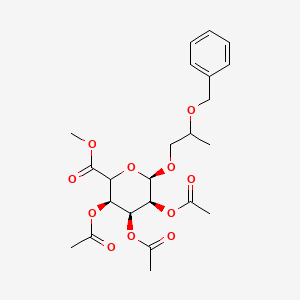
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and esterification. The reaction conditions typically require the use of protective groups such as acetyl groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in diagnostic tests.
Wirkmechanismus
The mechanism of action of 2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propylene Glycol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid Propyl Methyl Ester, 2,3,4-Triacetate
- β-D-Glucopyranosiduronic Acid, 2-phenylpropyl, methyl ester, triacetate
Uniqueness
2-(Phenylmethoxy)-1-propanol Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the study of complex biochemical processes .
Eigenschaften
Molekularformel |
C23H30O11 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
methyl (3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxypropoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H30O11/c1-13(29-12-17-9-7-6-8-10-17)11-30-23-21(33-16(4)26)19(32-15(3)25)18(31-14(2)24)20(34-23)22(27)28-5/h6-10,13,18-21,23H,11-12H2,1-5H3/t13?,18-,19+,20?,21+,23-/m1/s1 |
InChI-Schlüssel |
SOXTVVYMFOGBJM-SCDGDKCVSA-N |
Isomerische SMILES |
CC(CO[C@H]1[C@H]([C@H]([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(COC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


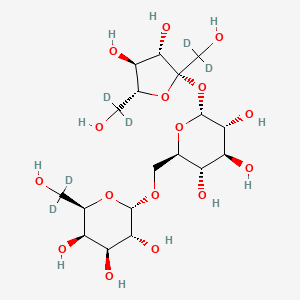
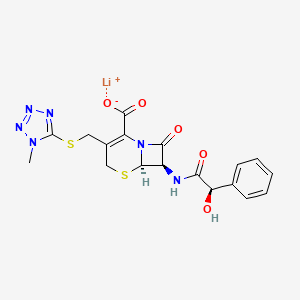
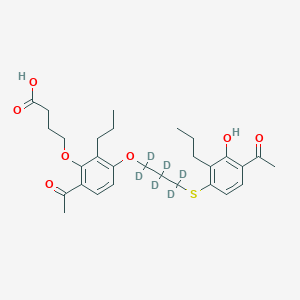



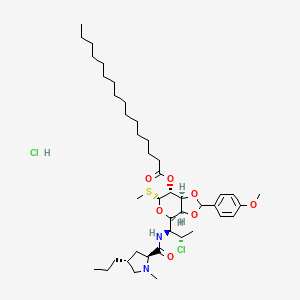
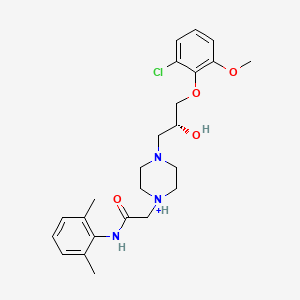
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)

![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
